Cas no 2171820-91-8 (2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid)

2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid
- 2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid
- EN300-1573229
- 2171820-91-8
-
- インチ: 1S/C25H28N2O7/c28-23(27-13-17(14-27)33-16-24(29)30)9-11-32-12-10-26-25(31)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,26,31)(H,29,30)
- InChIKey: UNJOPGOAWZLZBV-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)C1CN(C(CCOCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
計算された属性
- せいみつぶんしりょう: 468.18965124g/mol
- どういたいしつりょう: 468.18965124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 114Ų
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1573229-0.5g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1573229-0.25g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1573229-10.0g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1573229-2500mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1573229-5000mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1573229-1000mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1573229-0.05g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1573229-2.5g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1573229-1.0g |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1573229-50mg |
2-[(1-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanoyl}azetidin-3-yl)oxy]acetic acid |
2171820-91-8 | 50mg |
$2829.0 | 2023-09-24 |
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
6. Back matter
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acidに関する追加情報
Introduction to 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid (CAS No. 2171820-91-8)
2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid, identified by its CAS number 2171820-91-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety, an azetidine ring, and multiple functional groups that contribute to its unique chemical and biological properties.
The presence of the fluorene group in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are widely recognized for their exceptional photophysical properties, making them valuable in various applications, including optoelectronics and photodynamic therapy. In the context of pharmaceuticals, the fluorene moiety can enhance the solubility and bioavailability of drug molecules, thereby improving their therapeutic efficacy. Furthermore, the methoxycarbonyl group attached to the fluorene ring introduces a polar nature to the molecule, which can influence its interactions with biological targets.
The core structure of 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid is built around an azetidine ring, which is a five-membered heterocyclic amine. Azetidine derivatives are known for their versatility in medicinal chemistry due to their ability to mimic natural amino acids and interact with biological systems. The amino group within the azetidine ring provides a site for further functionalization, enabling the attachment of various pharmacophores that can modulate biological activity.
The compound also features an ethoxypropanoyl side chain, which adds complexity to its molecular architecture. This side chain can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The combination of these structural elements—fluorene, methoxycarbonyl, azetidine, and ethoxypropanoyl—makes 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid a promising candidate for further exploration in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential therapeutic applications for compounds like 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid. For instance, virtual screening techniques have been used to evaluate its interactions with enzymes and receptors involved in various disease pathways.
In particular, studies have focused on the potential of this compound as an inhibitor of enzymes that play a role in inflammation and cancer progression. The fluorene moiety has been shown to enhance binding affinity to certain protein targets, while the azetidine ring provides a scaffold for selective interaction with biological receptors. These properties make 2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yloxyacetic acid a compelling candidate for further investigation in preclinical studies.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and automated solid-phase synthesis, have been employed to construct the complex molecular framework efficiently. These techniques not only improve the scalability of production but also enhance the overall quality of the final product.
From a pharmacokinetic perspective, the structural features of 2-(1-{3-2-({(9H-fluorenecarboxymethyl})amino)ethoxypropanoyl}azetidinaceae acid) influence its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of polar functional groups such as hydroxyls and carboxylic acids can enhance solubility in aqueous environments, while lipophilic moieties like the fluorene group improve membrane permeability. These factors are critical in determining the compound's bioavailability and therapeutic window.
Current research is also exploring novel applications for this compound beyond traditional pharmaceutical uses. For example, its photophysical properties make it suitable for use in bioimaging techniques, where it can be labeled with fluorescent dyes for real-time visualization of biological processes. Additionally, its structural complexity suggests potential applications in materials science, particularly in the development of advanced polymers and coatings with unique functional properties.
The regulatory landscape for new chemical entities like 2171820 91 8 (CAS No.) is stringent but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving any new drug or chemical product for commercial use. Researchers must navigate these requirements carefully to ensure that their work meets all necessary standards before moving into clinical trials or broader commercialization.
In conclusion,2-(1-{3 - - - - -- -- -- -- -- -- -- -- -- -- -- -{--{--{--{--{--{--{--{--{--{--{--{--{--{--{-}}}}}}}}}}}}}}}}}}})})})})})})}) oxyacetic acid (CAS No.) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including oncology, inflammation,and neurodegenerative diseases . Its unique structural features,combined with recent advancements in computational modeling,make it an exciting subject for further research . As scientists continue to explore its full potential,this compound may contribute substantially toward developing innovative treatments that improve patient outcomes worldwide .
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